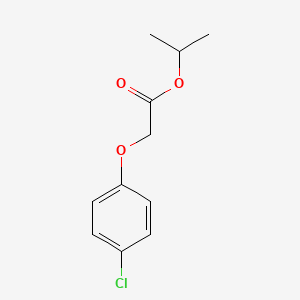
(4-Hydroxybutyl) hydrogen succinate
Overview
Description
(4-Hydroxybutyl) hydrogen succinate, also known as succinic acid mono(4-hydroxybutyl) ester, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of succinic acid, which is a dicarboxylic acid that is naturally found in the body and plays a crucial role in the metabolism of glucose and energy production.
Scientific Research Applications
Biosynthesis of 4-Hydroxybutyrate and Biopolymers
4-Hydroxybutyric acid (4-HB) serves as a precursor for various industrial applications, including the production of 1,4-butanediol and bioplastics. A study demonstrated the engineering of Methylosinus trichosporium OB3b for the biosynthesis of 4-HB from methane, highlighting the potential of bioengineering in synthesizing valuable chemicals from methane. This approach also enabled the synthesis of P(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymer from methane, indicating a sustainable method for producing polyhydroxyalkanoates and their monomers from a single carbon source (Nguyen & Lee, 2021).
Tissue Engineering and Medical Devices
Polyhydroxyalkanoates (PHA), including poly 4-hydroxybutyrate (P4HB), have found applications in tissue engineering and as biomaterials in medical devices due to their biodegradability and thermoprocessability. PHAs have been utilized in developing sutures, repair patches, cardiovascular patches, and other devices. The flexibility and strength of P4HB, along with its favorable degradation times and biocompatibility, make it an attractive material for medical applications. This versatility supports the use of P4HB in cardiovascular, orthopedic, and tissue engineering applications (Chen & Wu, 2005).
Drug Delivery Systems
N-succinyl hydroxybutyl chitosan (NSHBC) hydrogels, modified with different degrees of succinyl, have been developed for controlled drug delivery. These hydrogels exhibit thermo and pH sensitivity, enabling the release of drugs like bovine serum albumin (BSA) in response to environmental pH changes. The pH-sensitive release behavior of NSHBC hydrogels, with significantly higher release rates at physiological pH compared to acidic conditions, demonstrates their potential for oral drug delivery applications (Bai et al., 2018).
Biomass Conversion to Chemicals and Fuels
The hydrogenation of biomass-derived diethyl succinate over CuO/ZnO catalysts was studied to understand the reaction pathway for converting biomass into valuable chemicals and fuels. The detection of ethyl 4-hydroxybutyl succinate as an intermediate highlights a potential route for producing 1,4-butanediol or polyesters from biomass. This research contributes to the development of sustainable processes for converting biomass into valuable chemicals, offering insights into the design of new catalytic formulations (Ding et al., 2010).
Mechanism of Action
Target of Action
The primary target of (4-Hydroxybutyl) hydrogen succinate is the polymerization process of biodegradable polymers, specifically poly(butylene succinate) (PBS) . PBS is a biodegradable polymer that has balanced mechanical properties similar to those of polyethylene .
Mode of Action
This compound interacts with its targets through a surface-etching mechanism during the enzymatic hydrolysis of PBS . This interaction results in the production of 4-hydroxybutyl succinate as the main product, with traces of succinic acid and 1,4-butanediol .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the degradation of PBS . This degradation proceeds only on the surface of the solid substrate, accompanied by both surface erosion and weight loss . The degradation of PBS leads to the production of 4-hydroxybutyl succinate .
Pharmacokinetics
It can be analyzed using a reverse phase (rp) hplc method . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .
Result of Action
The result of the action of this compound is the production of 4-hydroxybutyl succinate , which is the main product of the enzymatic hydrolysis of PBS . This compound is then used in the synthesis of various chemicals and polymers .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the biodegradability of PBS and its copolymers can be easily tuned via copolymerization . They can biodegrade in various environments, such as soil burial, river, sea, activated sludge, and compost . Environmental conditions, such as temperature and pH, directly influence the degradation rate .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, (4-Hydroxybutyl) hydrogen succinate plays a significant role. It is incorporated into PHA copolymers in bacteria, contributing to the properties of thermoplastics and elastomers depending on the fraction of this compound in the copolyester . The enzymes involved in this process include 1,3-propanediol dehydrogenase and aldehyde dehydrogenase .
Cellular Effects
This compound influences cellular function through its role in the production of P4HB. P4HB is biodegradable and yields this compound, which is a normal compound in the human body and proven to be biocompatible . This makes it a prospective material for medical applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its transformation into 4-hydroxybutyrate (4HB) in bacteria. This process is facilitated by the enzymes 1,3-propanediol dehydrogenase and aldehyde dehydrogenase . The 4HB is then incorporated into PHA copolymers, influencing their properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the enzymatic degradation of poly(butylene succinate) (PBS), a polymer derived from this compound, proceeds by a surface-etching mechanism to give this compound as the main product .
Metabolic Pathways
This compound is involved in the metabolic pathway for the production of PHA copolymers in bacteria. This process involves the transformation of this compound into 4HB, which is then incorporated into the copolymers .
properties
IUPAC Name |
4-(4-hydroxybutoxy)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c9-5-1-2-6-13-8(12)4-3-7(10)11/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCROXMKUVBDUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(=O)CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204686 | |
| Record name | (4-Hydroxybutyl) hydrogen succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56149-52-1 | |
| Record name | 1-(4-Hydroxybutyl) butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56149-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Hydroxybutyl) hydrogen succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Hydroxybutyl) hydrogen succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-hydroxybutyl) hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



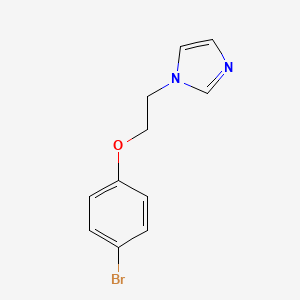
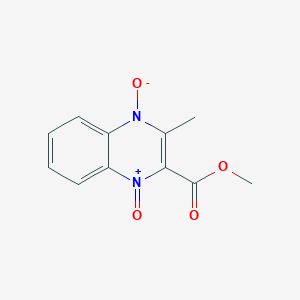

![2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B1616023.png)

![Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate](/img/structure/B1616025.png)


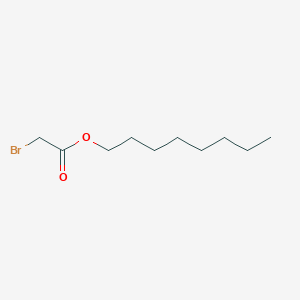

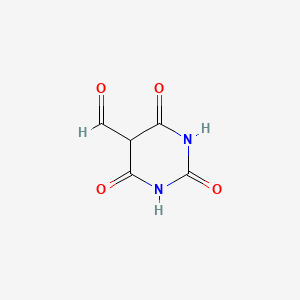

![Ethanol, 2-[bis(hydroxymethyl)amino]-](/img/structure/B1616037.png)
